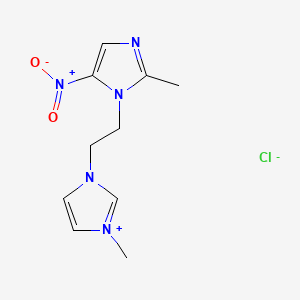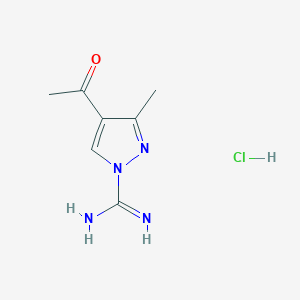
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl and methyl groups, and a carboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 3-methyl-1H-pyrazole-4-carboximidamide with acetyl chloride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-1H-pyrazole-4-carboximidamide and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at a temperature range of 0-5°C.
Procedure: The acetyl chloride is added dropwise to a solution of 3-methyl-1H-pyrazole-4-carboximidamide in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same starting materials and reaction conditions as the laboratory-scale synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base, such as triethylamine, at room temperature.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: A closely related compound with similar chemical properties and applications.
3-Methyl-1H-pyrazole-4-carboximidamide hydrochloride: Another pyrazole derivative with comparable reactivity and uses.
4-Acetyl-1H-pyrazole-1-carboximidamide hydrochloride: A structurally similar compound with different substitution patterns.
Uniqueness
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of enzyme inhibition mechanisms.
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
4-acetyl-3-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-11(10-4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
PIYKNPMEJJYXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C(=O)C)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



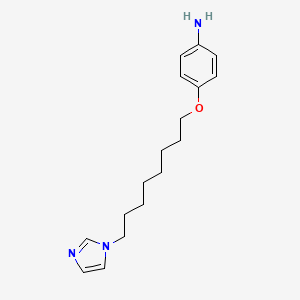
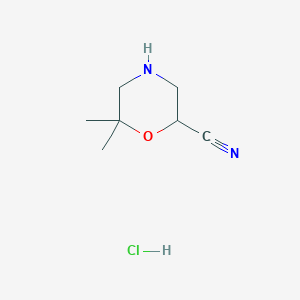
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
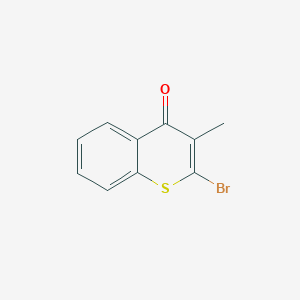
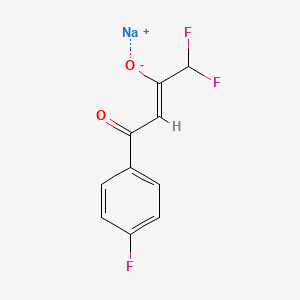
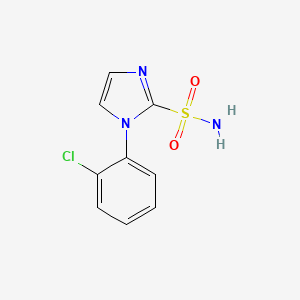
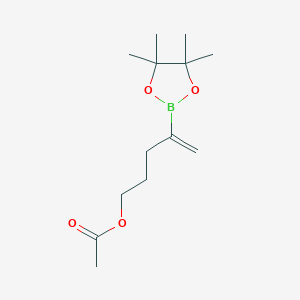
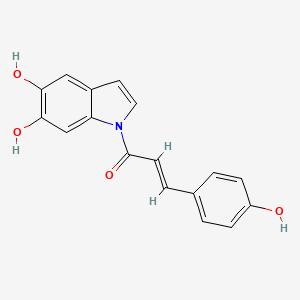


![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
